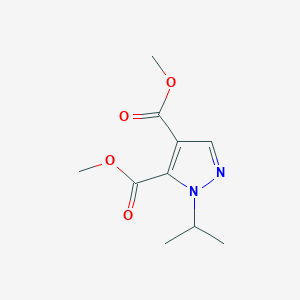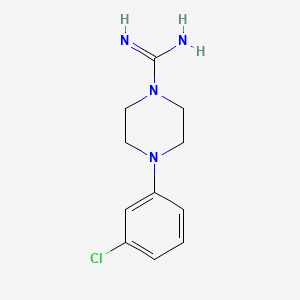
4-(3-Chlorophenyl)piperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C11H15ClN4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3-chlorophenyl group and the carboximidamide functional group makes this compound unique and of interest in various scientific fields .
Preparation Methods
The synthesis of 4-(3-Chlorophenyl)piperazine-1-carboximidamide typically involves the reaction of 3-chloroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
4-(3-Chlorophenyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
4-(3-Chlorophenyl)piperazine-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and pharmacological effects .
Comparison with Similar Compounds
4-(3-Chlorophenyl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar structure but with an additional chloropropyl group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)piperazine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
17238-59-4 |
|---|---|
Molecular Formula |
C11H15ClN4 |
Molecular Weight |
238.72 g/mol |
IUPAC Name |
4-(3-chlorophenyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C11H15ClN4/c12-9-2-1-3-10(8-9)15-4-6-16(7-5-15)11(13)14/h1-3,8H,4-7H2,(H3,13,14) |
InChI Key |
YPUBLDRXHVIFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


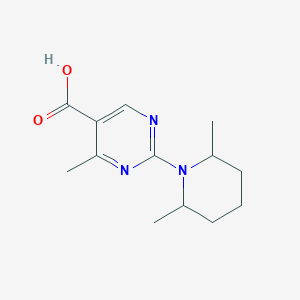
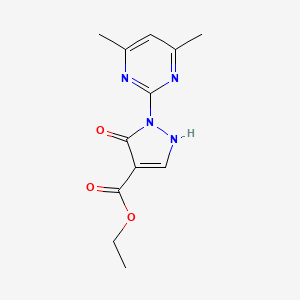
![6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112188.png)
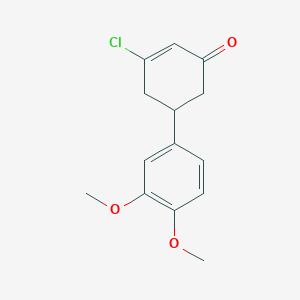
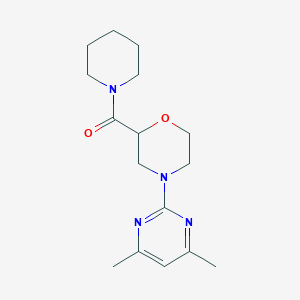
![5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B15112207.png)
![2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112215.png)
![2-imino-5-oxo-4-(2,3,4-trimethoxyphenyl)-6H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15112226.png)

![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112236.png)

![3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B15112247.png)
